

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as (+)-Cispentacin, is a non-proteinogenic β -amino acid with significant antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in harnessing the therapeutic potential of this molecule.

Core Properties

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a water-soluble, amphoteric compound.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	(1R,2S)-2-aminocyclopentane-1-carboxylic acid
Common Name	(+)-Cispentacin
CAS Number	64191-14-6[2]
Molecular Formula	C ₆ H ₁₁ NO ₂ [2]
Canonical SMILES	C1CINVALID-LINKN">C@HC(=O)O[3]
InChI	InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1[2]
InChlKey	JWYOAMOZLZXDER-CRCLSJGQSA-N[2]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	129.16 g/mol [3]
Melting Point	218-219 °C (sublimes)[2]
Boiling Point	264.7 °C at 760 mmHg (for hydrochloride salt) [4]
Solubility	Water-soluble[1]
Appearance	Almost white crystalline powder (for hydrochloride salt)[4]
XLogP3-AA	-2.0[3]
Hydrogen Bond Donor Count	2[3]
Hydrogen Bond Acceptor Count	3
Polar Surface Area	63.3 Ų[3]
Rotatable Bond Count	1

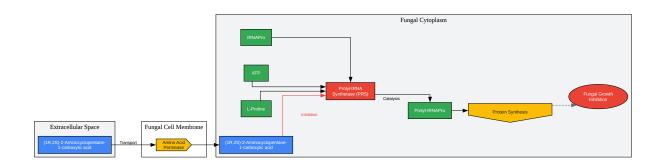
Biological Activity and Mechanism of Action



(1R,2S)-2-Aminocyclopentane-1-carboxylic acid exhibits potent antifungal activity, particularly against Candida albicans.[5] While its in vitro activity can be modest depending on the testing medium, it demonstrates strong therapeutic efficacy in in vivo models of systemic candidiasis. [1][5]

The primary mechanism of action involves its transport into the fungal cell via amino acid permeases. Once inside the cell, it is believed to act as an inhibitor of prolyl-tRNA synthetase (PRS). This inhibition disrupts protein synthesis and subsequently RNA synthesis, leading to the antifungal effect.

Signaling Pathway of Antifungal Action



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Caption: Proposed mechanism of antifungal action.

Experimental Protocols



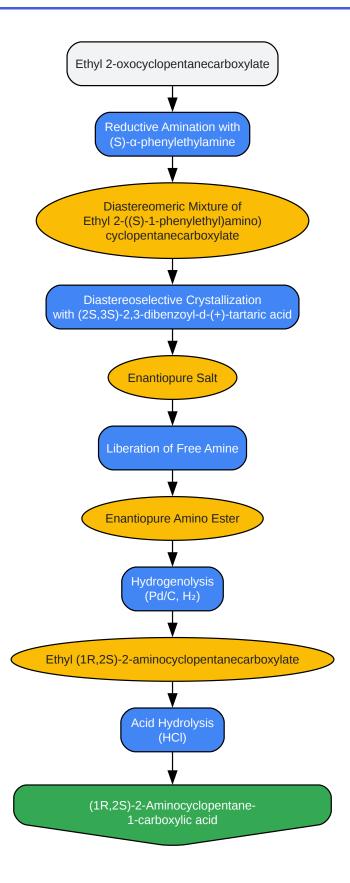


Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

The following is a scalable synthesis protocol adapted from published literature.[6]

Workflow for Synthesis





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Caption: Synthetic workflow for the target compound.



Detailed Methodology:

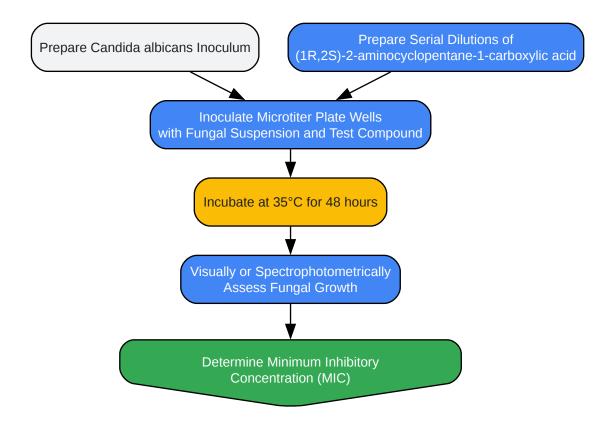
- Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene. (S)-αphenylethylamine and isobutyric acid are added, and the mixture is heated. Water is
 removed azeotropically. The resulting enamine is then reduced.
- Diastereoselective Crystallization: The crude amino ester mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in a suitable solvent such as acetonitrile. The salt of the desired (1R,2S) diastereomer precipitates upon cooling and is isolated by filtration.[6]
- Liberation of the Free Amine: The isolated salt is treated with an aqueous basic solution (e.g., KHCO₃/K₂CO₃) and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated to yield the free amino ester.[6]
- Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis. The amino ester is dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6]
- Acid Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in hydrochloric acid. The final product is then isolated.

Antifungal Susceptibility Testing

The following protocol is a generalized method for determining the in vitro antifungal activity against Candida albicans.

Workflow for Antifungal Susceptibility Testing





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Caption: Workflow for antifungal susceptibility assay.

Detailed Methodology:

- Inoculum Preparation: Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35-37°C. A suspension of the yeast is prepared in sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard.[7]
- Drug Dilution: A stock solution of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is prepared in an appropriate solvent (e.g., water or buffer). Serial twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- Inoculation: The standardized yeast inoculum is further diluted and added to each well of the microtiter plate containing the drug dilutions to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
- Incubation: The microtiter plates are incubated at 35°C for 48 hours.[8]



• Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 620 nm).[9]

Conclusion

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a promising antifungal agent with a well-defined mechanism of action. This guide provides essential data and detailed protocols to facilitate further research and development of this compound and its analogs for potential therapeutic applications. The provided information on its synthesis and biological evaluation serves as a solid foundation for researchers to explore its full potential in combating fungal infections.

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